(2Z)-N-(3-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
Description
(2Z)-N-(3-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic chromene-derived compound characterized by a conjugated imine-sulfonyl pharmacophore. Its structure includes an 8-methoxy-substituted chromene core, a 4-methylbenzenesulfonyl group at position 3, and a 3-ethylphenyl substituent on the imine nitrogen.
Properties
IUPAC Name |
N-(3-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-18-7-5-9-20(15-18)26-25-23(31(27,28)21-13-11-17(2)12-14-21)16-19-8-6-10-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLDAMJMUBPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base such as pyridine.
Formation of the Aniline Moiety: The aniline moiety is synthesized through a nucleophilic substitution reaction involving an appropriate aniline derivative and the chromene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that chromen-2-imines exhibit significant anticancer properties. A study demonstrated that derivatives similar to (2Z)-N-(3-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine showed potent inhibition against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways involved in cancer progression .
Antimicrobial Properties
Another notable application is in the field of antimicrobial agents. Compounds with similar structures have been tested for their efficacy against various bacterial strains. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Materials Science
Fluorescent Dyes
The unique structural features of this compound make it suitable for use as a fluorescent dye in biological imaging. The compound's ability to fluoresce under specific wavelengths allows for its application in tracking cellular processes and studying biological interactions in real-time .
Organic Photovoltaics
In materials science, derivatives of chromen-2-imines have been explored as potential materials for organic photovoltaics. Their electronic properties can be tuned for better charge transport and light absorption, making them candidates for more efficient solar cells .
Environmental Applications
Photocatalysis
The photocatalytic properties of compounds like this compound have been investigated for environmental remediation. Studies have shown that these compounds can effectively degrade organic pollutants under UV light, thus offering a sustainable method for water purification .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-N-(3-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- C585-0175: (2Z)-N-(4-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (Molecular formula: C25H23NO4S; MW: 433.53). The ethyl group is at the para-position of the phenyl ring, reducing steric hindrance compared to the target compound’s meta-ethyl substitution. This positional difference may alter binding affinity in biological systems .
- C585-0189: (2Z)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine (Molecular formula: C24H20ClNO5S; MW: 469.95). The chloro and methoxy groups at positions 5 and 2, respectively, introduce electronegative and hydrogen-bonding capabilities absent in the target compound .
- (2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine (Molecular formula: C23H17F2NO4S; MW: 441.45). Fluorine atoms at meta and para positions enhance metabolic stability and membrane permeability due to their electronegativity and small atomic radius .
Core Modifications
- 5-Alkoxy-2H-chromen-8-amines (): These derivatives replace the imine-sulfonyl motif with amine and alkoxy groups, significantly altering polarity (e.g., compound 10a: logP ~3.5) and hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity : The target compound and its analogs exhibit high logP values (~5.5), consistent with their aromatic and sulfonyl groups. The 3,4-difluorophenyl analog’s lower logP (~4.8) reflects fluorine’s polarity .
- Solubility : All compounds show poor aqueous solubility (logSw < -5), typical of lipophilic chromene derivatives. The chloro-methoxy substitution in C585-0189 slightly improves solubility compared to C585-0175 .
- Polar Surface Area (PSA): Higher PSA in C585-0189 (59.69 vs.
Biological Activity
The compound (2Z)-N-(3-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the chromen-2-imine class, known for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Synthesis and Characterization
The synthesis of the target compound typically involves a multi-step process that includes the formation of the chromen-2-imine backbone followed by functionalization with various substituents like the 4-methylbenzenesulfonyl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The antimicrobial properties of chromen-2-imine derivatives have been a significant focus in recent research. Studies have indicated that these compounds exhibit varying degrees of activity against both bacterial and fungal strains. For instance:
- In vitro studies demonstrated that certain chromen-2-imine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, revealing that modifications to the aromatic substituents can enhance antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| Compound C | 16 | Candida albicans |
Anticancer Activity
Research has also highlighted the potential anticancer effects of chromen-2-imines. The mechanism often involves induction of apoptosis in cancer cells:
- Cell viability assays using various cancer cell lines (e.g., MCF-7 for breast cancer) showed significant reductions in cell proliferation upon treatment with the compound.
- Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptotic markers, suggesting that the compound triggers programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Cytotoxicity
The cytotoxic effects of this compound were evaluated using normal human cell lines to assess selectivity:
- Cytotoxicity assays revealed that while the compound is effective against cancer cells, it displays lower toxicity towards normal cells, indicating a favorable therapeutic index.
Case Studies
Recent studies have provided insights into specific case studies involving this compound:
- Study on Antimicrobial Efficacy : A study published in 2023 investigated a series of chromen-2-one and chromen-2-imine derivatives bearing aryldiazenyl groups. The findings indicated that structural modifications significantly influenced antimicrobial activity, with some derivatives showing potent effects comparable to traditional antibiotics .
- Anticancer Research : Another study focused on the anticancer potential of chromen derivatives. The results highlighted that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vitro, warranting further investigation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
